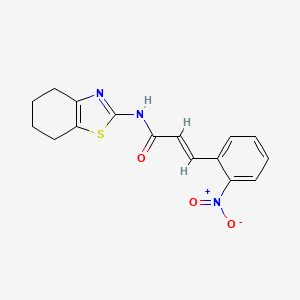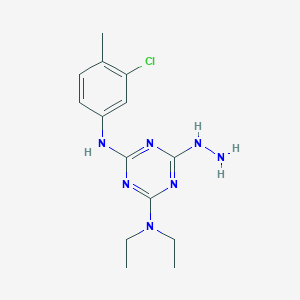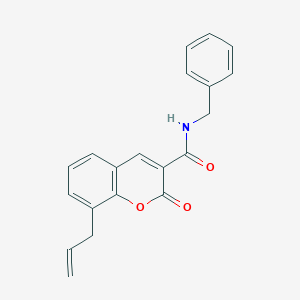![molecular formula C17H24F3N3 B5853898 1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853898.png)
1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of 'TFMPP' and is classified as a piperazine derivative.
作用机制
The mechanism of action of 1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with serotonin receptors in the central nervous system. TFMPP acts as an agonist to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. This interaction leads to the activation of these receptors, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been found to have various biochemical and physiological effects. TFMPP has been shown to increase the levels of serotonin in the brain, leading to a feeling of well-being and relaxation. This compound has also been found to increase the release of dopamine, which is involved in the regulation of reward and pleasure. TFMPP has also been shown to have an anxiogenic effect, leading to increased anxiety and panic in some individuals.
实验室实验的优点和局限性
1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine has various advantages and limitations for lab experiments. One of the advantages of TFMPP is its ability to act as a selective agonist for serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological and biochemical processes. However, one of the limitations of TFMPP is its potential to cause adverse effects such as anxiety and panic, which may limit its use in certain experimental settings.
未来方向
There are various future directions related to the study of 1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One of the possible directions is the development of new compounds based on the structure of TFMPP, which may have improved efficacy and safety profiles. Another direction is the study of the role of serotonin receptors in various psychiatric disorders, which may lead to the development of new treatments for these conditions. Further research is also needed to understand the long-term effects of TFMPP and other similar compounds on the central nervous system.
Conclusion:
In conclusion, 1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to act as a serotonin receptor agonist and has been used in various studies related to the central nervous system. TFMPP has various advantages and limitations for lab experiments, and there are various future directions related to the study of this compound. Further research is needed to fully understand the potential applications and limitations of 1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine in scientific research.
合成方法
The synthesis of 1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction between 1-methyl-4-piperidone and 3-trifluoromethylphenylhydrazine. This reaction is carried out in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been widely studied for its potential applications in scientific research. This compound has been found to act as a serotonin receptor agonist and has been used in various studies related to the central nervous system. TFMPP has also been studied for its potential applications in the treatment of various psychiatric disorders such as anxiety and depression.
属性
IUPAC Name |
1-(1-methylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3/c1-21-7-5-15(6-8-21)22-9-11-23(12-10-22)16-4-2-3-14(13-16)17(18,19)20/h2-4,13,15H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLWLYGPCRPEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)




![ethyl 4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5853848.png)
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5853861.png)
![N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B5853865.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}propanamide](/img/structure/B5853878.png)

![ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)
![ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5853904.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5853908.png)